molecular formula C8H10BrN B11900541 (3-(Bromomethyl)phenyl)methanamine CAS No. 771579-16-9

(3-(Bromomethyl)phenyl)methanamine

Cat. No.: B11900541
CAS No.: 771579-16-9
M. Wt: 200.08 g/mol
InChI Key: RLVCIPWFASWVHQ-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)methanamine: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of benzene, where a bromomethyl group and a methanamine group are attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzylamine: One common method to synthesize (3-(Bromomethyl)phenyl)methanamine involves the bromination of benzylamine.

    Industrial Production Methods: Industrially, the compound can be produced through a similar bromination process, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Azides: Formed through nucleophilic substitution with sodium azide.

    Nitriles: Formed through nucleophilic substitution with potassium cyanide.

    Carboxylic Acids: Formed through oxidation reactions.

    Primary Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)methanamine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various substitution reactions. The bromomethyl group is a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[3-(bromomethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCIPWFASWVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CBr)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300239
Record name 3-(Bromomethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771579-16-9
Record name 3-(Bromomethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771579-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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